molecular formula C14H16N2 B1499072 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 1157501-73-9

2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No.: B1499072
CAS No.: 1157501-73-9
M. Wt: 212.29 g/mol
InChI Key: BKBSQGQWNMTQBU-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research. Its structural features place it within a class of compounds being investigated for their potential to modulate key biological pathways. Scientific investigations into structurally related 2,3-dihydro-1H-indene compounds have highlighted their promise as a framework for developing novel anticancer agents. Research indicates that such compounds can function as potent inhibitors of apoptosis proteins (IAPs), which are critical regulators of programmed cell death. By inhibiting IAPs, these compounds can promote apoptosis in cancer cells, offering a potential therapeutic strategy for various malignancies . Preclinical studies suggest activity against a broad spectrum of cancer cell types, including non-small cell lung cancer, acute myeloid leukemia, diffuse large B-cell lymphoma, and solid tumors such as pancreatic, ovarian, prostate, breast, and colon cancers . The compound's core structure, which incorporates a pyrrolidine moiety, is a privileged scaffold in drug discovery. This feature is found in numerous bioactive molecules and can be essential for interactions with enzymatic targets, such as in the development of inhibitors for diseases like type 2 diabetes . Furthermore, the broader class of pyrrolidine-containing fused heterocycles is known to possess a wide range of pharmacological properties, including antibacterial, antiviral, and antitumor effects, underscoring the research value of this structural motif . This makes this compound a valuable chemical tool for researchers exploring new oncological targets and mechanisms of action in drug discovery programs.

Properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-dihydroindene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-11-14(16-7-3-4-8-16)9-12-5-1-2-6-13(12)10-14/h1-2,5-6H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBSQGQWNMTQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2(CC3=CC=CC=C3C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656367
Record name 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157501-73-9
Record name 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Based on Indanol Derivative and Amination (Patent WO2010142994A1)

A detailed method involves starting from 1S,2R-1-amino-2-indanol and coupling it with Boc-L-Proline activated by ethyl chloroformate in the presence of 4-methylmorpholine at low temperature (0–5 °C). The reaction proceeds overnight at room temperature, followed by acid washes and organic extractions to isolate intermediate amides. Subsequent transformations lead to the dihydroindene structure with pyrrolidinyl substitution. Key procedural details include:

Step Reagents/Conditions Notes
Activation of Boc-L-Proline Ethyl chloroformate, 4-methylmorpholine, EtOAc, 0 °C to 5 °C Controlled addition over 1 hour
Coupling with 1-amino-2-indanol Room temperature, overnight Formation of amide intermediate
Work-up Wash with 1M HCl (twice), extraction with EtOAc Removal of impurities
Purification Washing with NaHCO3 and NaCl, drying over sodium sulfate Isolation of white solid

This method highlights the importance of temperature control and sequential washing steps to ensure purity and yield of intermediates leading to the target compound.

Method Involving Diazo Transfer and Pyrrolidinyl Substitution (Research Article Supplement)

An alternative approach synthesizes the compound starting from methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate, which undergoes diazo transfer reactions using sulfonyl azides under mild conditions. The pyrrolidin-1-yl group is introduced via substitution on an appropriate ketoester precursor, followed by diazo compound formation and further functional group manipulations.

Key reaction parameters include:

Step Reagents/Conditions Yield (%) Notes
Pyrrolidinyl substitution Ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate precursor, Method A 84 Reaction time ~30 hours
Diazo transfer Sulfonyl azide, acetonitrile, ambient temp 81–91 Mild conditions, high purity

NMR and mass spectrometry confirm the structure and purity of intermediates and final products, demonstrating the method's robustness for synthesizing pyrrolidinyl-substituted dihydroindene derivatives.

Comparative Summary of Preparation Methods

Feature Method 1 (Patent WO2010142994A1) Method 2 (Diazo Transfer Approach)
Starting Material Boc-L-Proline, 1-amino-2-indanol Methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate
Key Reaction Type Amide coupling, cyclization Pyrrolidinyl substitution, diazo transfer
Reaction Conditions Low temperature (0–5 °C), room temperature overnight Ambient temperature, mild conditions
Purification Techniques Acid/base washes, organic extraction Extraction, recrystallization
Yields Not explicitly stated 81–91% for diazo intermediates
Analytical Methods NMR, TLC, drying over sodium sulfate NMR, mass spectrometry

Analytical and Process Control Considerations

  • Temperature Control: Precise temperature regulation (0–5 °C) during reagent addition is crucial to avoid side reactions.
  • pH Control: Acid-base washes (HCl, NaHCO3) are essential for removing impurities and isolating pure intermediates.
  • Purity Monitoring: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for tracking reaction progress and confirming product identity.
  • Drying and Crystallization: Use of drying agents like sodium sulfate and recrystallization from solvents such as ethyl acetate or methanol enhance purity.

Research Findings and Optimization Notes

  • The choice of solvent (e.g., ethyl acetate, dichloromethane) and base (4-methylmorpholine) significantly impacts reaction rate and yield.
  • Slow addition of reagents (e.g., ethyl chloroformate) under cooling reduces by-product formation.
  • Multi-step synthesis requires careful intermediate purification to prevent carryover of impurities.
  • Diazo transfer methods offer high yields and mild conditions but may require longer reaction times (up to 30 hours).
  • Structural confirmation by NMR and mass spectrometry ensures the correct installation of the pyrrolidinyl and nitrile groups.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-Cancer Properties

Research has indicated that derivatives of 2,3-dihydro-1H-indene compounds may possess anti-cancer properties. A study highlighted the synthesis of various 2,3-dihydro-1H-indene compounds and their potential as therapeutic agents against different cancer types. These compounds were found to inhibit tumor growth in vitro and in vivo models .

Enzyme Inhibition

Another significant application is in the inhibition of specific enzymes related to metabolic disorders. For instance, molecular docking studies have identified that certain derivatives of this compound can inhibit pancreatic lipase, a target for obesity treatment . The binding affinities of these inhibitors were evaluated using computational methods, showing promising results for future drug development.

Optoelectronic Properties

The compound has been explored for its optoelectronic properties. Research on unsymmetrically substituted indene derivatives indicates that they exhibit remarkable stability and fluorescence characteristics, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis of Novel Compounds

The synthesis of various derivatives of 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile has been documented. For example, the one-pot microwave-assisted synthesis of dihydrospiro[indene-pyrrole] derivatives has shown significant biological activity against mycobacterial infections and acetylcholinesterase inhibition .

Case Study 1: Anti-Cancer Activity

A series of experiments conducted on the anti-cancer properties of indene derivatives demonstrated that specific modifications to the structure significantly enhanced their efficacy against tumor cells. These findings were supported by both in vitro assays and animal models.

Case Study 2: Enzyme Inhibition

In a study focused on the inhibition of pancreatic lipase, several derivatives derived from this compound were tested for their binding affinity using molecular dynamics simulations. The results indicated that these compounds could effectively reduce lipid absorption in metabolic studies.

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAnti-cancer5.0
Compound BPancreatic lipase inhibitor0.78
Compound CAntimycobacterial1.30

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Microwave-assisted synthesisOne-pot synthesis using azomethine ylidesHigh
Palladium-catalyzed couplingSuzuki cross-coupling for indene derivativesModerate

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the indene structure can contribute to the overall stability and bioavailability of the molecule .

Comparison with Similar Compounds

Pharmacological Relevance

  • Cathinone Derivative (): Shares the pyrrolidine and dihydroindene motifs with the target compound but includes a phenyl-ethanone group.
  • Spiro Compound (): A structurally complex analog (C₂₆H₂₀N₄O₂S) featuring a spiro[indoline-pyrrolidine] core. X-ray studies (SHELXL refinement) revealed monoclinic crystal packing (space group P2₁/c) and torsional parameters critical for drug design .

Crystallographic Techniques

  • SHELX Software () : Widely used for small-molecule refinement (e.g., SHELXL). The target compound’s analogs, such as the spiro derivative, relied on SHELX for high-resolution structure determination, underscoring its utility in resolving complex stereochemistry .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (212.29 g/mol) is lighter than the cathinone derivative (297.42 g/mol), likely enhancing its membrane permeability. Nitrile-containing analogs exhibit lower solubility in aqueous media compared to ketone or aldehyde derivatives .
  • Reactivity : The nitrile group in this compound allows for click chemistry or hydrolysis to carboxylic acids, unlike the inert pyrrolidine analog (CAS 43152-60-9) .

Biological Activity

2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes:

  • Formation of the indene core : Utilizing cyclization reactions involving substituted phenyl groups.
  • Introduction of the pyrrolidine moiety : Achieved through nucleophilic substitution or coupling reactions.
  • Carbonitrile functionalization : Typically performed via nucleophilic addition to appropriate carbonyl precursors.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

  • Enzyme inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor modulation : The compound may act as a modulator for specific G protein-coupled receptors (GPCRs), influencing signal transduction pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Anti-inflammatory effects : Similar compounds have demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial activity : Preliminary studies indicate that derivatives may possess antimicrobial properties, although detailed studies are needed for confirmation.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Anti-inflammatory Activity :
    • A study reported that related indene derivatives showed promising anti-inflammatory effects in vitro and in vivo models. The mechanism was linked to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
  • Antimicrobial Properties :
    • Research on structurally similar compounds indicated significant antimicrobial activity against various bacterial strains. The compounds were effective at low concentrations, suggesting a potential for development as new antibiotics .
  • Neuroprotective Effects :
    • Some derivatives have been evaluated for neuroprotective properties against oxidative stress in neuronal cells. The results indicated that these compounds could reduce cell death and promote survival under stress conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokines
AntimicrobialEffective against bacteria
NeuroprotectiveReduced oxidative stress

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-(Pyrrolidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved respirators to avoid inhalation of dust or vapors .
  • Ventilation : Ensure fume hoods or local exhaust systems maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs).
  • Storage : Store in tightly sealed containers in dry, well-ventilated areas to prevent degradation or leakage .
  • First Aid : In case of skin contact, wash immediately with water and soap; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-bromoindene derivatives with pyrrolidine in the presence of a base (e.g., K₂CO₃) under reflux conditions.
  • Cyano Group Introduction : Use KCN or TMSCN as cyanating agents in polar aprotic solvents (e.g., DMF) at elevated temperatures .
  • Yield Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm) and indene aromatic signals (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm the presence of nitrile groups (C≡N stretch ~2200 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ matching the theoretical mass.

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to improve yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce side reactions .
  • Solvent Effects : Compare yields in DMF, THF, and acetonitrile to identify optimal polarity.
  • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times.
  • Example Optimization Table :
CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF8072
CuITHF6065

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).
  • Impurity Analysis : Use HPLC-MS to identify byproducts interfering with bioassays .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of activity variations .

Q. How can advanced structural characterization techniques elucidate the conformation of this compound?

  • Methodological Answer :

  • X-Ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and analyze bond angles/planarity .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian 16) to validate stereoelectronic effects .

Q. What methodologies are effective for studying the stability of this compound under varying conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies :
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC.
  • Photostability : Expose to UV light (λ = 254 nm) and quantify degradation products .
  • Hydrolytic Stability : Test in buffered solutions (pH 3–10) to assess nitrile group susceptibility.

Key Considerations for Experimental Design

  • Controlled Variables : Maintain consistent reagent purity, solvent batch, and equipment calibration .
  • Negative Controls : Include solvent-only samples in bioassays to rule out nonspecific effects.
  • Data Documentation : Use electronic lab notebooks (ELNs) for traceability and reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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